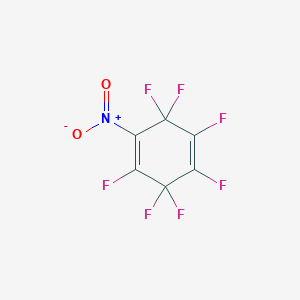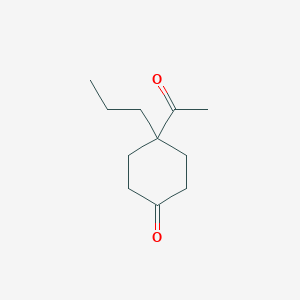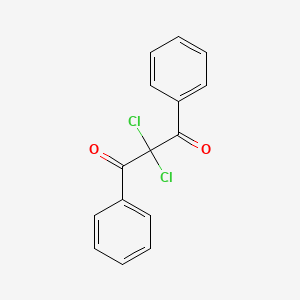
2,2-Dichloro-1,3-diphenylpropane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-1,3-diphenylpropane-1,3-dione is an organic compound with the molecular formula C15H10Cl2O2 It is a derivative of 1,3-diphenylpropane-1,3-dione, where two chlorine atoms are substituted at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1,3-diphenylpropane-1,3-dione typically involves the chlorination of 1,3-diphenylpropane-1,3-dione. The reaction is carried out using chlorine gas in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the exothermic nature of the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,2-Dichloro-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2,2-Dichloro-1,3-diphenylpropane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2,2-Dichloro-1,3-diphenylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds and subsequent modulation of biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
2,2-Dichloro-1,3-diphenylpropane-1,3-dione can be compared with other similar compounds such as:
1,3-Diphenylpropane-1,3-dione: The parent compound without chlorine substitution.
This compound: A similar compound with different substitution patterns.
Dibenzoylmethane: A structurally related compound with different functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
CAS番号 |
79344-04-0 |
|---|---|
分子式 |
C15H10Cl2O2 |
分子量 |
293.1 g/mol |
IUPAC名 |
2,2-dichloro-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C15H10Cl2O2/c16-15(17,13(18)11-7-3-1-4-8-11)14(19)12-9-5-2-6-10-12/h1-10H |
InChIキー |
JOAPVUFEXFDABI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


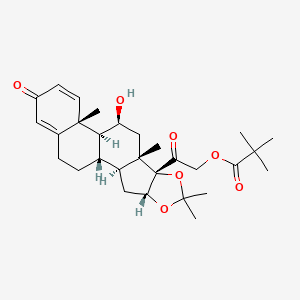
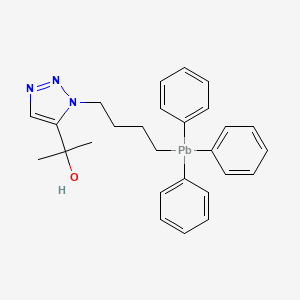
![(2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B14437905.png)
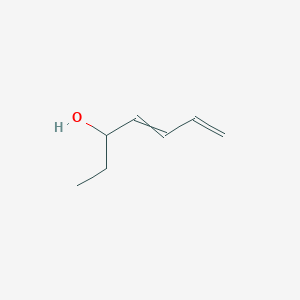
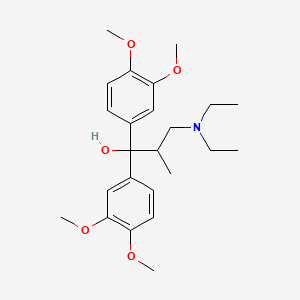
![2-[Hydroxy(phenyl)methylidene]-6-phenyl-2H-pyran-3,4-dione](/img/structure/B14437923.png)
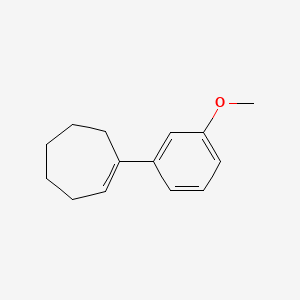
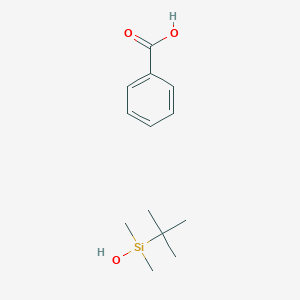
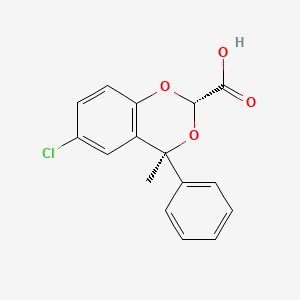

![N-[4-(2-Amino-2-sulfanylideneethyl)phenyl]acetamide](/img/structure/B14437949.png)

